6-chloro-9-oxo-10H-acridine-2-carbaldehyde
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Overview
Description
6-chloro-9-oxo-10H-acridine-2-carbaldehyde is a chemical compound belonging to the acridine family Acridines are heterocyclic organic compounds containing nitrogen and are known for their broad range of biological activities and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-oxo-10H-acridine-2-carbaldehyde typically involves the reaction of 6-chloro-9-oxoacridine with formylating agents under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position of the acridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-oxo-10H-acridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 6-chloro-9-oxo-10H-acridine-2-carboxylic acid.
Reduction: 6-chloro-9-oxo-10H-acridine-2-methanol.
Substitution: 6-substituted-9-oxo-10H-acridine-2-carbaldehyde derivatives.
Scientific Research Applications
6-chloro-9-oxo-10H-acridine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex acridine derivatives.
Biology: Studied for its interactions with DNA and potential as a DNA intercalator.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-chloro-9-oxo-10H-acridine-2-carbaldehyde primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death through apoptosis .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Amsacrine: An acridine derivative used as an anti-cancer agent, particularly in the treatment of acute lymphoblastic leukemia.
Quinacrine: Another acridine derivative with anti-malarial and anti-cancer properties.
Uniqueness
6-chloro-9-oxo-10H-acridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the formyl group at the 2-position and the chlorine atom at the 6-position allows for targeted modifications and enhances its potential as a versatile intermediate in synthetic chemistry and a promising candidate in medicinal research .
Properties
IUPAC Name |
6-chloro-9-oxo-10H-acridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-9-2-3-10-13(6-9)16-12-4-1-8(7-17)5-11(12)14(10)18/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVOPUGGMWPFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=O)C3=C(N2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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